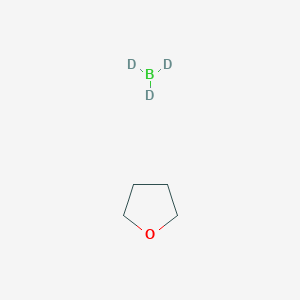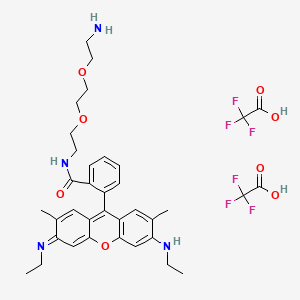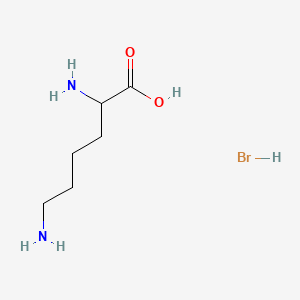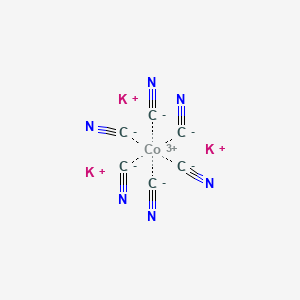
(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate is an organic compound characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to a dioxene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethyl malonate and methoxyacetone as starting materials. The reaction is catalyzed by a base such as sodium methoxide, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules can provide insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of biologically relevant molecules.
Uniqueness
(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in multiple fields of research and industry.
Propriétés
Formule moléculaire |
C12H18O8 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
dimethyl (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H18O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h1-6H3/t11-,12-/m1/s1 |
Clé InChI |
SQVZHDVADPLUHY-VXGBXAGGSA-N |
SMILES isomérique |
C[C@@]1([C@](OC(=C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |
SMILES canonique |
CC1(C(OC(=C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


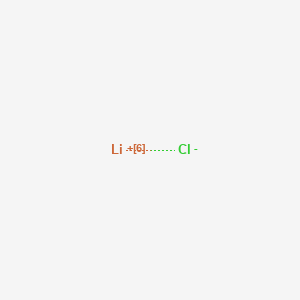


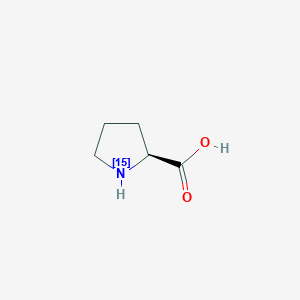
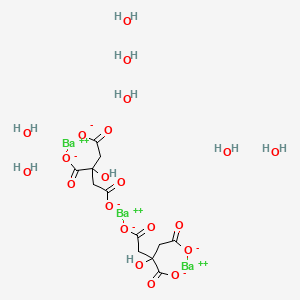
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
